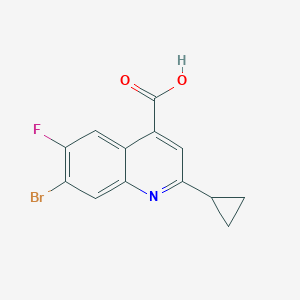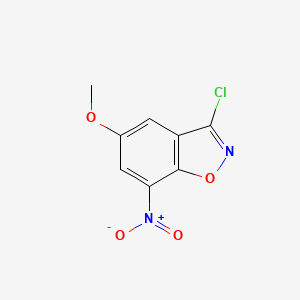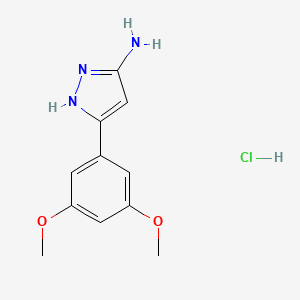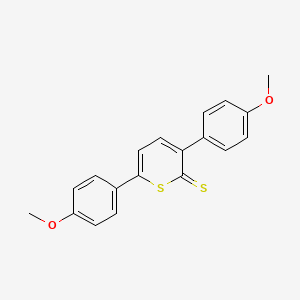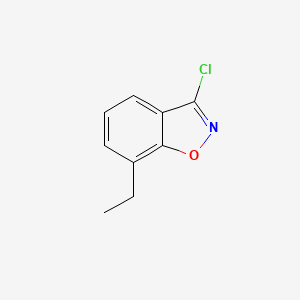
Diethyl (5-Methoxy-2-nitrophenyl)phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl (5-Methoxy-2-nitrophenyl)phosphonate is an organophosphorus compound that features a phosphonate group attached to a nitrophenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl (5-Methoxy-2-nitrophenyl)phosphonate typically involves the reaction of diethyl phosphite with a suitable nitrophenyl derivative. One common method is the Michaelis-Arbuzov reaction, where diethyl phosphite reacts with an aryl halide under basic conditions to form the desired phosphonate . The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is typically carried out in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or column chromatography to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl (5-Methoxy-2-nitrophenyl)phosphonate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The phosphonate ester can be hydrolyzed to the corresponding phosphonic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Sodium methoxide, dimethyl sulfoxide (DMSO).
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Reduction: 5-Methoxy-2-aminophenylphosphonate.
Substitution: Various substituted phenylphosphonates depending on the nucleophile used.
Hydrolysis: 5-Methoxy-2-nitrophenylphosphonic acid.
Aplicaciones Científicas De Investigación
Diethyl (5-Methoxy-2-nitrophenyl)phosphonate has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry:
Material Science: It can be used in the synthesis of phosphorus-containing polymers and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Diethyl (5-Methoxy-2-nitrophenyl)phosphonate depends on its specific application. In medicinal chemistry, its derivatives may act as enzyme inhibitors by binding to the active site of the enzyme and blocking its activity. The phosphonate group can mimic the transition state of enzyme-catalyzed reactions, leading to potent inhibition .
Comparación Con Compuestos Similares
Similar Compounds
- Diethyl (2-nitrophenyl)phosphonate
- Diethyl (4-methoxyphenyl)phosphonate
- Diethyl (2-methoxy-4-nitrophenyl)phosphonate
Uniqueness
Diethyl (5-Methoxy-2-nitrophenyl)phosphonate is unique due to the specific positioning of the methoxy and nitro groups on the phenyl ring, which can influence its reactivity and interactions with biological targets. This unique structure can lead to different biological activities and applications compared to other similar compounds .
Propiedades
Fórmula molecular |
C11H16NO6P |
|---|---|
Peso molecular |
289.22 g/mol |
Nombre IUPAC |
2-diethoxyphosphoryl-4-methoxy-1-nitrobenzene |
InChI |
InChI=1S/C11H16NO6P/c1-4-17-19(15,18-5-2)11-8-9(16-3)6-7-10(11)12(13)14/h6-8H,4-5H2,1-3H3 |
Clave InChI |
PPUWLWKRIUBTCW-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(C1=C(C=CC(=C1)OC)[N+](=O)[O-])OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


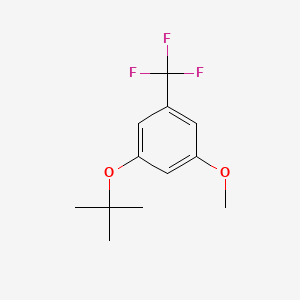
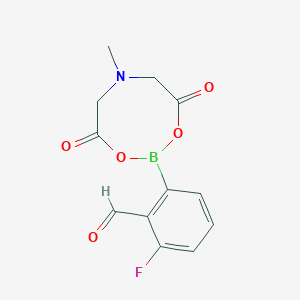
![Methyl 3,3,3-Trifluoro-2-[(methoxycarbonyl)imino]propanoate](/img/structure/B13708897.png)
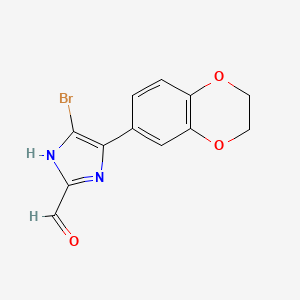


![2,2-Dimethyl-2H-[1,4]oxazino[3,2-c]quinolin-3(4H)-one](/img/structure/B13708918.png)
